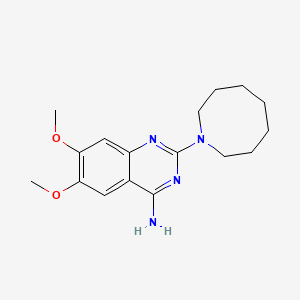![molecular formula C21H18N4O2 B7553100 N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide](/img/structure/B7553100.png)
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the quinoxaline family and has been synthesized using various methods. Its mechanism of action and physiological effects have been studied extensively and have shown promising results.
科学研究应用
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antibacterial, antifungal, and antiviral activities. Studies have shown that this compound can inhibit the growth of cancer cells, bacteria, fungi, and viruses. It has also been reported to have anti-inflammatory and antioxidant properties.
作用机制
The mechanism of action of N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide involves the inhibition of various enzymes and biological pathways. It has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, which is involved in cell signaling pathways. Additionally, it has been reported to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide has been reported to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been reported to have antibacterial and antifungal activities, which can be attributed to its ability to inhibit the growth of microorganisms. Additionally, it has been reported to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the growth of cancer cells, bacteria, fungi, and viruses, which makes it a potential candidate for the development of new drugs. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide. One of the directions is to investigate its potential applications in the treatment of various diseases, such as cancer, bacterial infections, fungal infections, and viral infections. Another direction is to study its mechanism of action in more detail, which can provide insights into its biological activity. Furthermore, future research can focus on improving its solubility in water, which can enhance its pharmacokinetic properties.
合成方法
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-methylphenyl-2-aminoethanol with 2-chloroquinoxaline-3-carboxylic acid followed by cyclization to form the final product. Another method involves the reaction of 2-aminoethyl-4-methylphenol with 2-chloroquinoxaline-3-carboxylic acid followed by cyclization to form the final product. Both methods have been reported to yield high purity and good yields.
属性
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-6-8-15(9-7-14)21-24-16(13-27-21)10-11-22-20(26)19-12-23-17-4-2-3-5-18(17)25-19/h2-9,12-13H,10-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKWZEFUIJRFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CCNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)
![5-methyl-4-[[(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]-1H-pyrazole-3-carboxamide](/img/structure/B7553027.png)


![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide](/img/structure/B7553045.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7553052.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)
![1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7553067.png)

![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7553115.png)
![1-benzyl-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]indole-3-carboxamide](/img/structure/B7553126.png)